3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one
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Overview
Description
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one is a steroidal compound that belongs to the class of estrogens. It is structurally related to estradiol and estrone, which are naturally occurring estrogens in the human body. This compound has significant biological activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one typically involves the bromination of estrone acetate, followed by dehydrobromination to yield the desired compound . The reaction conditions include the use of bromine in chloroform, followed by treatment with an aqueous methanolic solution of potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and acylated derivatives of the original compound .
Scientific Research Applications
3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one involves binding to estrogen receptors in target cells. Upon binding, the estrogen receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the biological effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar biological activity.
Estrone: Another naturally occurring estrogen, structurally similar to 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one.
Equilenin: A synthetic estrogen with a similar structure and biological activity
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(13S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15?,16?,18-/m0/s1 |
InChI Key |
SONVSJYKHAWLHA-HTWSVDAQSA-N |
Isomeric SMILES |
C[C@]12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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